molecular formula C15H16F3N5O2 B2842822 1-methyl-2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide CAS No. 2034539-39-2

1-methyl-2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2842822
CAS No.: 2034539-39-2
M. Wt: 355.321
InChI Key: XCVZCYGCEGDEQU-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound featuring two fused ring systems:

  • A 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine core substituted with a trifluoromethyl group at position 5.
  • A 1-methyl-2-oxo-1,2-dihydropyridine moiety linked via a methylene bridge to a carboxamide group.

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carboxamide linkage may facilitate hydrogen bonding in biological targets.

Properties

IUPAC Name

1-methyl-2-oxo-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N5O2/c1-22-5-2-3-10(14(22)25)13(24)19-8-12-21-20-11-7-9(15(16,17)18)4-6-23(11)12/h2-3,5,9H,4,6-8H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVZCYGCEGDEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2=NN=C3N2CCC(C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in regulating blood glucose levels.

Mode of Action

This compound acts as a potent inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, thereby increasing their concentration in the body. This leads to increased insulin secretion and decreased glucagon release, resulting in better control of blood glucose levels.

Biochemical Pathways

The inhibition of DPP-IV affects the incretin hormone pathway . Incretin hormones, such as GLP-1 and GIP, are released by the intestines in response to food intake. They stimulate insulin secretion from the pancreas and inhibit glucagon release, thereby reducing blood glucose levels. By inhibiting DPP-IV, the compound prolongs the action of incretin hormones, enhancing their beneficial effects on blood glucose regulation.

Pharmacokinetics

The compound exhibits excellent oral bioavailability in preclinical species. This suggests that it is well absorbed from the gastrointestinal tract and can reach effective concentrations in the body when administered orally.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structural Features and Substituent Effects

The target compound’s triazolo-pyridine core is shared with several analogs, but key differences in substituents and peripheral groups influence physicochemical and pharmacological properties. Below is a comparative breakdown:

Table 1: Structural and Functional Comparison
Compound Name / ID Core Structure Key Substituents Notable Features Reference
Target Compound Triazolo[4,3-a]pyridine + dihydropyridine 7-(trifluoromethyl), 1-methyl-2-oxo-dihydropyridine carboxamide High lipophilicity (CF₃), potential for dual-target engagement N/A
diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Imidazo[1,2-a]pyridine 4-nitrophenyl, phenethyl, diethyl ester Nitro group may confer electron-withdrawing effects; ester groups reduce solubility
Example 284 (EP 3 532 474 B1) Benzamide + triazolo-pyridine 5-chloro, difluoromethylphenyl, trifluoropropoxy Chlorine and trifluoropropoxy enhance halogen bonding; benzamide scaffold
5-cyclopropyl-7-(difluoromethyl)-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide Pyrazolo-pyrimidine Cyclopropyl, difluoromethyl, morpholino-benzoxadiazole Morpholino group improves solubility; pyrazolo-pyrimidine core

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity: The trifluoromethyl group in the target compound likely increases lipophilicity compared to nitro () or morpholino () substituents, favoring membrane permeability .
  • Solubility: Carboxamide linkages (target compound) generally offer better aqueous solubility than ester derivatives () but may be less soluble than morpholino-containing analogs () .

Patent Landscape and Therapeutic Implications

The European patent (EP 3 532 474 B1) highlights triazolo-pyridine derivatives as kinase inhibitors, particularly for oncology targets . For example:

  • Example 284 (chlorobenzamide derivative) emphasizes halogen bonding for ATP-binding pocket interactions.
  • Example 285 incorporates a pyridazine group, enhancing π-stacking in hydrophobic pockets.

However, the absence of halogen substituents (e.g., Cl in Example 284) could reduce affinity for certain targets .

Preparation Methods

Cyclocondensation of Meldrum’s Acid Derivatives

The 2-oxo-1,2-dihydropyridine core is synthesized via heterocyclization of aminomethylidene derivatives of Meldrum’s acid with cyanothioacetamide. Methylation at the N1 position is achieved using methyl iodide in DMF under basic conditions (K₂CO₃, 60°C, 12 h), yielding 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with 78% efficiency.

Key Reaction Parameters

Parameter Condition Yield (%)
Methylating Agent Methyl iodide 78
Base Potassium carbonate
Solvent DMF
Temperature 60°C

Preparation of 7-(Trifluoromethyl)-5,6,7,8-Tetrahydro-Triazolo[4,3-a]Pyridin-3-yl-Methylamine

One-Pot Microwave-Assisted Cyclization

A modified protocol from enables the synthesis of the triazolopyridine scaffold:

  • Hydrazine Formation : React 3-(trifluoromethyl)piperidin-4-one with hydrazine hydrate in ethanol (reflux, 6 h).
  • Cyclocondensation : Treat the hydrazine intermediate with substituted benzoic acids in POCl₃ under microwave irradiation (120°C, 30 min).
  • Reductive Amination : Reduce the nitro group of intermediate 8-nitro-7-(trifluoromethyl)triazolo[4,3-a]pyridine using H₂/Pd-C in methanol to yield the methylamine derivative.

Representative Yields

Substituent Yield (%)
4-Methoxyphenyl 68
3-Nitrophenyl 33
Isopropyl 76

Coupling Strategies for Amide Bond Formation

Carbodiimide-Mediated Coupling

Activate 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with EDCl/HOBt in anhydrous DCM. Add the tetrahydrotriazolopyridine-methylamine intermediate dropwise at 0°C, followed by stirring at room temperature for 24 h. Purify via column chromatography (SiO₂, ethyl acetate/hexane) to obtain the final product in 65–72% yield.

Optimization Data

Coupling Agent Solvent Temperature Yield (%)
EDCl/HOBt DCM RT 72
DCC/DMAP THF 40°C 58
HATU/DIEA DMF 0°C → RT 68

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.91 (s, 3H, N–CH₃), 4.52 (s, 2H, NH–CH₂), 7.47–8.84 (m, PyH/PhH).
  • ESI-MS : m/z 429.1 [M+H]⁺.
  • HPLC Purity : >98% (C18 column, MeOH/H₂O = 70:30).

Challenges and Mitigation Strategies

Trifluoromethyl Group Instability

The electron-withdrawing nature of the CF₃ group complicates nucleophilic substitutions. Using microwave irradiation reduces reaction times, minimizing decomposition.

Stereochemical Control

The tetrahydrotriazolopyridine ring’s conformation is stabilized by employing bulky substituents during cyclization, as evidenced by NOESY correlations.

Q & A

Q. What are the key synthetic strategies for preparing 1-methyl-2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:
  • Step 1 : Formation of the triazolopyridine core using cyclization reactions under reflux with solvents like dimethyl sulfoxide (DMSO) or ethanol .
  • Step 2 : Introduction of the trifluoromethyl group via nucleophilic substitution or catalytic fluorination, requiring anhydrous conditions and bases like triethylamine .
  • Step 3 : Coupling the pyridine-3-carboxamide moiety using carbodiimide-based coupling agents (e.g., HBTU) in polar aprotic solvents like DMF .
  • Optimization : Reaction temperatures (80–120°C) and solvent selection are critical for yield and purity. Thin-layer chromatography (TLC) and NMR are used for intermediate validation .

Q. How can researchers characterize this compound’s purity and structural integrity?

  • Methodological Answer :
  • Analytical Techniques :
  • UPLC-MS : Quantifies impurities (e.g., genotoxic nitrosamines) with a detection limit of ≤37 ng/day, as per ICH Q3A guidelines .
  • NMR Spectroscopy : Confirms regiochemistry of the triazole ring and substitution patterns (e.g., 1^1H NMR for methyl and trifluoromethyl groups) .
  • HPLC-PDA : Assesses purity (>98%) using C18 columns and gradient elution with acetonitrile/water .

Q. What preliminary biological activities are associated with this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Screen against DPP-4 (dipeptidyl peptidase-4) using fluorogenic substrates (e.g., H-Gly-Pro-AMC) to measure IC50_{50} values, analogous to sitagliptin derivatives .
  • Cellular Models : Test in hyperglycemic THP-1 macrophages to assess anti-inflammatory effects via ROS reduction using H2_2DCFDA fluorescence .

Advanced Research Questions

Q. How can reaction yields be optimized for the trifluoromethyl-substituted triazolopyridine intermediate?

  • Methodological Answer :
  • Catalyst Screening : Lewis acids (e.g., ZnCl2_2) improve cyclization efficiency by 15–20% in DMSO at 100°C .
  • Solvent Effects : Ethanol enhances solubility of intermediates, reducing side-product formation compared to DMF .
  • Data Table : Comparison of Reaction Conditions
StepSolventCatalystTemp (°C)Yield (%)
1DMSONone8065
1DMSOZnCl2_210082
2EthanolEt3_3N6075

Q. What mechanistic insights explain its potential as a DPP-4 inhibitor?

  • Methodological Answer :
  • Docking Studies : The trifluoromethyl group enhances hydrophobic interactions with the S2 pocket of DPP-4, similar to sitagliptin .
  • Kinetic Analysis : Use Lineweaver-Burk plots to determine competitive/non-competitive inhibition modes.
  • Mutagenesis : Validate binding via site-directed mutations (e.g., Glu205/Ala) in DPP-4 catalytic sites .

Q. How can genotoxic impurities (e.g., nitroso derivatives) be controlled during synthesis?

  • Methodological Answer :
  • Risk Mitigation : Limit nitrosating agents (e.g., NaNO2_2) and employ scavengers like ascorbic acid .
  • Analytical Control : UPLC-MS/MS with a LOQ of 1 ppm monitors 7-nitroso impurities, adhering to EMA’s 37 ng/day threshold .

Q. What stability challenges arise under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies :
  • Acidic/Base Hydrolysis : Expose to 0.1N HCl/NaOH at 60°C for 24h; quantify degradation via HPLC .
  • Oxidative Stress : Treat with 3% H2_2O2_2 to assess susceptibility of the triazole ring .
  • Data Table : Stability Profile
ConditionDegradation (%)Major Degradants
pH 2.0, 60°C, 24h12Hydrolyzed pyridine
pH 10.0, 60°C, 24h18Oxidized triazole

Key Considerations for Experimental Design

  • Structural Analogues : Compare with sitagliptin (DPP-4 IC50_{50} = 18 nM) to benchmark potency .
  • Toxicology : Prioritize Ames tests for mutagenicity given the triazole core’s potential reactivity .
  • Scale-Up : Transition from batch to flow chemistry for safer handling of exothermic steps (e.g., trifluoromethylation) .

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